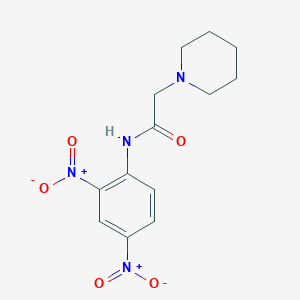![molecular formula C17H14N2O2 B11564720 N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11564720.png)
N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that features a benzohydrazide moiety linked to a phenyl ring substituted with a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 2-(prop-2-yn-1-yloxy)benzaldehyde with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-yloxy group and exhibit similar reactivity.
2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.
Uniqueness
N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h1,3-11,13H,12H2,(H,19,20)/b18-13+ |
Clé InChI |
YLELPGROIASFOD-QGOAFFKASA-N |
SMILES isomérique |
C#CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C#CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butyl-2-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11564643.png)

![(2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11564655.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11564663.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564666.png)
![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564669.png)
![2-ethoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564676.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11564681.png)
![Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11564682.png)
![2-amino-4-(4-chloro-3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11564684.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11564686.png)
![2-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11564689.png)
